molecular formula C8H3FN2S B13698158 3-Fluoro-5-cyanophenyl Isothiocyanate

3-Fluoro-5-cyanophenyl Isothiocyanate

Cat. No.: B13698158
M. Wt: 178.19 g/mol
InChI Key: ZKSOODMWXTXMCH-UHFFFAOYSA-N
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Description

Overview of the Isothiocyanate Functional Group in Organic and Medicinal Chemistry

The isothiocyanate group is recognized for its versatile chemical properties and its presence in numerous biologically active molecules. mdpi.com It is a key component of many natural products and serves as a valuable intermediate in the synthesis of a wide array of chemical structures. mdpi.comresearchgate.net

Isothiocyanates, commonly known as mustard oils, are naturally occurring compounds found in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. nih.govyoutube.com Their pungent character is a result of the enzymatic hydrolysis of precursor molecules called glucosinolates upon plant cell damage. nih.govyoutube.com This process releases the isothiocyanate as part of the plant's defense mechanism. nih.gov The study of these natural products was foundational to the understanding of this functional group. Artificially, the synthesis of isothiocyanates, such as phenyl isothiocyanate, can be achieved through reactions like treating a primary amine with carbon disulfide in the presence of aqueous ammonia (B1221849), followed by a reaction with lead nitrate. iiab.me

The isothiocyanate group (–N=C=S) is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. arkat-usa.org This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov This reactivity is the cornerstone of its utility as a synthetic building block. mdpi.comthieme-connect.com

Isothiocyanates readily react with a variety of nucleophiles:

Amines to form substituted thioureas .

Alcohols to yield thiocarbamates .

Thiols to produce dithiocarbamates .

These reactions are fundamental in organic synthesis, providing access to a diverse range of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. mdpi.comarkat-usa.orgthieme-connect.comgoogle.comthieme-connect.de The versatility of isothiocyanates allows them to be used in the construction of complex molecules, including thiazoles, triazines, and other important heterocyclic systems. arkat-usa.orgrsc.org

Importance of Halogenated and Cyano-Substituted Aryl Systems in Contemporary Chemical Research

The incorporation of fluorine and cyano groups onto aromatic rings is a widely used strategy in modern drug design and materials science. These substituents exert profound effects on the electronic properties, reactivity, and biological interactions of the parent molecule. tandfonline.comacs.orgnih.gov

The introduction of fluoro (–F) and cyano (–CN) groups significantly alters the electron distribution within an aromatic ring through a combination of inductive and resonance effects.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (–I), which decreases the electron density of the aromatic ring. tandfonline.comminia.edu.eg However, it also has lone pairs of electrons that can be donated into the ring's π-system, a positive resonance effect (+M). While the inductive effect generally dominates, this duality allows for fine-tuning of molecular properties. tandfonline.com Sterically, fluorine is relatively small (van der Waals radius of 1.47 Å), meaning its introduction often causes minimal steric hindrance. tandfonline.com

Cyano Group: The cyano group is strongly electron-withdrawing through both inductive (–I) and resonance (–M) effects. minia.edu.egwikipedia.org The carbon-nitrogen triple bond creates a strong dipole and withdraws electron density from the ring, making the aromatic system more electron-deficient. minia.edu.eg

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. utexas.edu A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

SubstituentσmetaσparaDominant Electronic Effect
Fluoro (–F)+0.34+0.06Strongly Inductive Withdrawing (-I), Weakly Resonance Donating (+M)
Cyano (–CN)+0.56+0.66Strongly Inductive (-I) and Resonance (-M) Withdrawing

Data sourced from Hammett constant tables. wikipedia.orgviu.ca

The electronic modifications imparted by fluoro and cyano groups have significant consequences for how a molecule behaves in chemical reactions and biological systems.

Fluorine in Medicinal Chemistry: Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. tandfonline.comnih.gov Its high electronegativity can alter the pKa of nearby functional groups, which can improve a molecule's bioavailability by enhancing membrane permeation. tandfonline.comacs.org Furthermore, fluorine can participate in favorable interactions with biological targets, potentially increasing binding affinity. tandfonline.comdntb.gov.ua

Cyano Group in Medicinal Chemistry: The cyano group is a versatile pharmacophore. researchgate.net It is a potent hydrogen bond acceptor and can engage in polar and dipole interactions with protein targets. nih.govnih.gov In some contexts, it serves as a bioisostere for carbonyl or hydroxyl groups. nih.gov The electron-withdrawing nature of the nitrile can also be harnessed to create covalent inhibitors, where the cyano group acts as an electrophilic "warhead" that reacts with nucleophilic residues (like cysteine) in a protein's active site. nih.govrsc.org

Rationale for In-Depth Academic Investigation of 3-Fluoro-5-cyanophenyl Isothiocyanate

The specific structure of this compound presents a compelling case for detailed scientific study. It combines three key functional components whose synergistic effects are of high interest in modern chemical biology and drug discovery.

The rationale for its investigation is multifaceted:

Potent Electrophilicity: The isothiocyanate group serves as a reactive handle for forming covalent bonds with biological nucleophiles, a strategy increasingly used to design potent and selective enzyme inhibitors.

Enhanced Reactivity: The aromatic ring is rendered highly electron-deficient by the combined, strong electron-withdrawing effects of the meta-positioned fluoro and cyano groups. This electronic pull is transmitted to the isothiocyanate group, enhancing the electrophilicity of its central carbon atom and potentially increasing its reactivity towards target nucleophiles.

Modulated Bioavailability and Binding: The fluoro and cyano substituents are known to improve pharmacokinetic properties. tandfonline.comresearchgate.net Fluorine can enhance metabolic stability, while the cyano group can participate in specific hydrogen bonding and polar interactions within a target's binding site, contributing to affinity and selectivity. tandfonline.comnih.govnih.gov

Therefore, this compound is not merely another aryl isothiocyanate; it is a precisely engineered chemical probe. Its structure is designed to explore and exploit covalent modification of biological targets, with the fluoro and cyano groups serving to fine-tune its reactivity, stability, and binding interactions. It is a valuable tool for developing novel inhibitors, particularly for enzymes with nucleophilic residues in their active sites, such as certain kinases or proteases. nih.gov

The Distinctive Combination of Reactive Centers and Electron-Withdrawing Groups

The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The isothiocyanate moiety itself is highly electrophilic, readily reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its utility in forming thioureas, thiocarbamates, and dithiocarbamates, respectively.

The presence of both a fluorine atom and a cyano group on the phenyl ring significantly modulates the reactivity of the isothiocyanate group. Both fluorine and cyano moieties are strong electron-withdrawing groups. Their placement at the meta-positions relative to the isothiocyanate group synergistically enhances the electrophilic character of the isothiocyanate carbon atom. This heightened electrophilicity makes this compound particularly susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in comparison to aryl isothiocyanates bearing electron-donating or less-electron-withdrawing substituents. nih.gov

The strategic positioning of these functional groups also offers multiple sites for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions. This multi-functional nature allows for a stepwise and controlled elaboration of the molecular structure, providing access to a wide array of complex derivatives.

A Promising Scaffold for Novel Chemical Entities and Probes

The unique structural and electronic properties of this compound make it an attractive starting point for the design and synthesis of innovative molecules with potential applications in various scientific fields. nih.gov The isothiocyanate group is a well-known pharmacophore found in a number of naturally occurring and synthetic compounds with biological activity. researchgate.net

The ability to readily form stable covalent bonds with biological nucleophiles, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues of proteins, positions this compound as a valuable tool for chemical biology. By incorporating reporter tags or other functional moieties, derivatives of this compound can be designed as chemical probes to investigate biological processes, identify protein targets, and elucidate mechanisms of action.

Furthermore, the rigid phenyl ring provides a defined three-dimensional framework, which is a desirable feature in drug design for optimizing interactions with biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate solubility and other physicochemical properties. The combination of these features in a single, relatively simple molecule underscores the potential of this compound as a versatile scaffold for the generation of libraries of diverse compounds for high-throughput screening and the development of new therapeutic agents and diagnostic tools. nih.gov

Chemical Properties and Research Data

The following table summarizes key chemical properties of this compound and related compounds, providing a comparative overview of their molecular characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1382480-80-9C8H3FN2SNot Available
3-Fluorophenyl isothiocyanate404-72-8C7H4FNSNot Available
3,5-Difluorophenyl isothiocyanateNot AvailableC7H3F2NS171.17

Data compiled from available chemical databases. Molecular weight for this compound and 3-Fluorophenyl isothiocyanate is not definitively provided in the searched sources. chemsrc.comthermofisher.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3FN2S

Molecular Weight

178.19 g/mol

IUPAC Name

3-fluoro-5-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H

InChI Key

ZKSOODMWXTXMCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=S)F)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Cyanophenyl Isothiocyanate and Analogues

Classical and Established Preparative Routes for Aryl Isothiocyanates

The transformation of aryl amines into aryl isothiocyanates is a fundamental process with several classical methodologies. These routes are characterized by their reliability and broad applicability to a wide range of substrates, including electron-rich and electron-deficient aromatic systems.

Synthesis from Primary Amines via Dithiocarbamate (B8719985) Intermediates

A predominant and versatile method for synthesizing aryl isothiocyanates proceeds through the formation of a dithiocarbamate salt intermediate. This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt. nih.govnih.govrsc.org This intermediate is then subsequently decomposed using a desulfurizing agent to yield the target isothiocyanate. nih.gov For the synthesis of 3-fluoro-5-cyanophenyl isothiocyanate, the precursor would be 3-amino-5-fluorobenzonitrile (B1272302). The electron-withdrawing nature of the fluorine and cyano groups can decrease the nucleophilicity of the amine, sometimes necessitating stronger bases or longer reaction times for the initial dithiocarbamate formation. organic-chemistry.org

Thiophosgene (B130339) (CSCl₂) represents one of the earliest and most direct reagents for the conversion of primary amines to isothiocyanates. nih.govnih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an inorganic base, to neutralize the hydrogen chloride byproduct. nih.gov This method is highly efficient for a variety of aromatic amines. nih.gov

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, leading to the formation of a thiocarbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride yields the isothiocyanate. nih.gov Despite its effectiveness, the high toxicity and moisture sensitivity of thiophosgene have led to the development of numerous alternative reagents. nih.govmdpi.com

Table 1: General Conditions for Thiophosgene-Mediated Isothiocyanate Synthesis

Starting Material Reagent Base Solvent General Yield

This table represents typical conditions for the synthesis of aryl isothiocyanates; specific conditions for this compound may vary.

Once the dithiocarbamate salt is formed from the aryl amine and carbon disulfide, various reagents can be employed to induce desulfurization.

Lead (II) Nitrate: This classical method involves treating the aqueous solution of the dithiocarbamate salt with lead (II) nitrate. The reaction results in the precipitation of lead (II) sulfide, driving the reaction to completion and forming the aryl isothiocyanate. nih.govorgsyn.org This method is effective but involves the use of heavy metals. nih.gov

Tosyl Chloride (TsCl): A more modern and widely used approach employs tosyl chloride as the desulfurizing agent. organic-chemistry.org This method allows for a facile, one-pot synthesis where the dithiocarbamate salt is generated in situ from the amine, carbon disulfide, and a base like triethylamine, followed by the addition of tosyl chloride. organic-chemistry.org The reaction is generally fast, often completing within 30 minutes at room temperature, and produces high yields of both alkyl and aryl isothiocyanates. nih.govorganic-chemistry.org For electron-deficient anilines, stronger bases such as sodium hydride may be required to facilitate the initial dithiocarbamate formation. organic-chemistry.org

Table 2: Comparison of Desulfurization Agents for Dithiocarbamate Intermediates

Desulfurization Agent Key Advantages Key Disadvantages Typical Reaction Time
Lead (II) Nitrate Effective for aryl amines, visual completion (precipitation) Use of toxic heavy metal Several hours

This table presents a general comparison for the synthesis of aryl isothiocyanates. Data is based on general procedures for analogues. nih.govorganic-chemistry.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as an efficient and cost-effective desulfurizing agent for the conversion of dithiocarbamate salts to isothiocyanates. nih.gov The process is often performed as a one-pot synthesis under aqueous conditions. researchgate.net The amine is first converted to its dithiocarbamate salt using carbon disulfide and a base like potassium carbonate. Then, a solution of cyanuric chloride in an organic solvent such as dichloromethane (B109758) is added to the mixture. researchgate.net This method has proven effective for a broad range of substrates, including electron-deficient arylamines, which can be challenging for other methods. researchgate.net For strongly deactivated amines, the addition of a co-solvent like DMF and gentle warming may be necessary to ensure the complete formation of the dithiocarbamate intermediate. researchgate.net

The application of microwave irradiation has significantly enhanced the synthesis of isothiocyanates from dithiocarbamate intermediates. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. semanticscholar.orgresearchgate.net This technique has been successfully applied to the one-pot synthesis of both aliphatic and aromatic isothiocyanates. nih.govresearchgate.net In some microwave-assisted protocols, the transformation of the intermediate dithiocarbamate can proceed efficiently even without the addition of a separate desulfurizing agent. nih.gov The high efficiency of microwave-assisted synthesis makes it an attractive method for rapid library synthesis and process optimization. semanticscholar.org

Table 3: Effect of Microwave Irradiation on Isothiocyanate Synthesis

Reaction Conventional Heating Time Microwave Heating Time Typical Yield Improvement

This table illustrates the general advantages of microwave assistance in the synthesis of aryl isothiocyanates based on studies of analogous compounds. nih.govsemanticscholar.org

Routes Involving Carbon Disulfide and Oxidizing Agents

This synthetic route is a variation of the dithiocarbamate pathway where an oxidizing agent is used to facilitate the desulfurization step. After the initial formation of the dithiocarbamate salt from a primary amine and carbon disulfide, an oxidant such as iodine is introduced. rsc.orgchemrxiv.org The oxidizing agent promotes the elimination of sulfur, leading to the formation of the isothiocyanate. This approach is noted for its rapid conversion rates and utilization of readily available reagents, and it is applicable to electron-deficient anilines. rsc.orgchemrxiv.org

Iodine/Sodium Bicarbonate Biphasic Systems

A well-established and more environmentally friendly approach to isothiocyanate synthesis involves the desulfurization of dithiocarbamic acid salts using molecular iodine in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate. tandfonline.comcbijournal.com This method is considered a green chemistry approach due to the use of readily available, non-toxic, and inexpensive reagents. tandfonline.com

The reaction proceeds by treating a dithiocarbamate salt, which is formed in situ from the corresponding primary amine and carbon disulfide, with iodine. tandfonline.comrsc.org The biphasic system offers several advantages: ethyl acetate dissolves the iodine and the final isothiocyanate product, while the aqueous phase contains the sodium bicarbonate and retains impurities, simplifying the workup process. tandfonline.comcbijournal.com The reaction is typically rapid, often completing within 15 minutes, and provides good to excellent yields of the isothiocyanate. tandfonline.comcbijournal.com The use of sodium bicarbonate as a mild base is a key feature of this green approach. tandfonline.comcbijournal.com

Key Features of the Iodine/Sodium Bicarbonate Method:

Feature Description
Reagents Iodine, Sodium Bicarbonate, Carbon Disulfide, Primary Amine
Solvent System Water/Ethyl Acetate (Biphasic)
Reaction Time Typically around 15 minutes
Yields Good to excellent
Hydrogen Peroxide and Sodium Persulfate Methodologies

Hydrogen peroxide and sodium persulfate are other reagents utilized for the desulfurization of dithiocarbamate salts to yield isothiocyanates. researchgate.netgoogle.com These methods are also considered to be greener alternatives to more hazardous reagents.

Sodium persulfate (Na₂S₂O₈) has been effectively used for the synthesis of isothiocyanates from primary amines and carbon disulfide in water, making it a particularly green and practical procedure. researchgate.netrsc.org This method is tolerant of a wide range of functional groups, including halogens, esters, and even hydroxyl groups, and can be applied to both alkyl and aryl amines. researchgate.netrsc.org The reactions can be performed as a one-pot synthesis and generally provide satisfactory yields. researchgate.net

Hydrogen peroxide also serves as a dehydrosulfurization reagent in the synthesis of isothiocyanates from primary amines. google.com While specific details on the methodology were not as prevalent in the provided search results, it is listed among the various reagents used for the decomposition of dithiocarbamate salts. google.com

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for the preparation of isothiocyanates. These modern strategies often involve novel catalytic systems, alternative reagents, and more atom-economical reaction pathways.

Elemental Sulfur Mediated Isothiocyanate Formation

The use of elemental sulfur represents a highly atom-efficient and modern approach to isothiocyanate synthesis. mdpi.comencyclopedia.pub This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide. kit.edu Two primary strategies have emerged utilizing elemental sulfur:

In situ generation of thiocarbonyl surrogates: This involves the reaction of in situ generated carbene functionalities with elemental sulfur to form thiocarbonyl surrogates. These intermediates then react with primary amines to produce the desired isothiocyanates. mdpi.comencyclopedia.pub

Sulfurization of isocyanides: Isocyanides can react directly with elemental sulfur to yield isothiocyanates. mdpi.comrsc.org This reaction can be performed under thermal conditions or catalyzed by amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), with catalytic amounts as low as 2 mol%. kit.edursc.org The catalytic approach has been optimized for sustainability, utilizing benign solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures (40 °C), and achieving moderate to high yields (34–95%). kit.edursc.org

Electrochemical Synthesis Approaches from Amines and Carbon Disulfide

Electrochemical methods offer a practical, mild, and high-yielding route to isothiocyanates from primary amines and carbon disulfide, notably avoiding the need for toxic and expensive reagents. acs.orggre.ac.uk This supporting-electrolyte-free electrochemical method involves the in-situ formation of a dithiocarbamate salt from the amine and CS₂, followed by its anodic desulfurization. gre.ac.ukorganic-chemistry.org

The process is typically carried out in an electrochemical cell using a carbon graphite (B72142) anode and a nickel cathode in a solvent like methanol. organic-chemistry.org This method demonstrates excellent functional group tolerance and is applicable to a broad range of both aliphatic and aromatic amines, providing a clean and efficient synthesis of isothiocyanates. gre.ac.ukorganic-chemistry.org For less nucleophilic aromatic amines, the addition of an external base may be required for efficient conversion. organic-chemistry.org

Typical Conditions for Electrochemical Synthesis:

Parameter Condition
Anode Carbon Graphite
Cathode Nickel
Solvent Methanol
Reactants Primary Amine, Carbon Disulfide

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful method for the synthesis of isothiocyanates from organic azides. jst.go.jpnih.govrsc.org This one-pot reaction involves the treatment of an azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide (the Staudinger reaction), which is then trapped by carbon disulfide to generate the isothiocyanate (the aza-Wittig reaction). jst.go.jp

This methodology has been shown to be particularly superior for synthesizing isothiocyanates bearing electron-withdrawing groups, providing higher yields compared to the conventional stepwise method. jst.go.jp It is a step-economical approach that often proceeds under mild conditions and allows for easy purification. rsc.org The reaction has been successfully applied to a variety of substrates, including the synthesis of Nβ-protected amino alkyl isothiocyanates and derivatives of cellulose. nih.govrsc.org

Specific Considerations for the Synthesis of this compound

While a direct synthetic procedure for this compound was not explicitly found, the synthesis of analogous compounds such as 3-(trifluoromethyl)phenyl isothiocyanate and 3-fluorophenyl isothiocyanate provides valuable insights into the specific considerations for this target molecule. chemicalbook.comchemicalbook.com

The starting material for the synthesis of this compound would be 3-amino-5-fluorobenzonitrile. The presence of both a fluorine atom and a cyano group, which are electron-withdrawing, on the aromatic ring will influence the reactivity of the amine and the stability of the intermediates.

In methods involving dithiocarbamate formation (e.g., Iodine/Bicarbonate, Electrochemical): The electron-withdrawing nature of the substituents will decrease the nucleophilicity of the amino group. This may necessitate slightly harsher reaction conditions or the use of a stronger base to facilitate the initial reaction with carbon disulfide.

In the Tandem Staudinger/Aza-Wittig reaction: This method is noted to be particularly effective for substrates with electron-withdrawing groups. jst.go.jp Therefore, starting from 3-azido-5-fluorobenzonitrile, this tandem reaction would likely be a highly efficient route to this compound.

Purification: The final product, this compound, is expected to be a relatively stable compound. Standard purification techniques such as column chromatography or distillation under reduced pressure would likely be applicable.

Given the electronic properties of the starting aniline (B41778), modern methods such as the electrochemical approach or the tandem Staudinger/aza-Wittig reaction may offer advantages in terms of yield and reaction efficiency over more traditional methods.

Synthesis of the Precursor 3-Fluoro-5-cyanoaniline

The synthesis of 3-fluoro-5-cyanoaniline can be approached through several synthetic routes, often starting from commercially available di-substituted benzene (B151609) derivatives. One plausible and efficient method involves the nucleophilic aromatic substitution of a halogen atom with an amino group.

A common strategy begins with a dihalogenated benzonitrile, such as 3,5-difluorobenzonitrile. In this approach, one of the fluorine atoms is selectively replaced by an amino group. This amination reaction is typically carried out using ammonia (B1221849) or a protected form of ammonia in the presence of a suitable solvent and under controlled temperature and pressure. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly electronegative fluorine atoms activate the aromatic ring towards attack by the nucleophilic amine.

Alternatively, the synthesis can commence from a bromo- or chloro-substituted precursor, such as 3-bromo-5-fluorobenzonitrile (B1333829) or 3-chloro-5-fluorobenzonitrile. These precursors can undergo amination under palladium-catalyzed cross-coupling conditions, often referred to as Buchwald-Hartwig amination. This method offers a high degree of control and is compatible with a wide range of functional groups.

Another viable route starts with 3-bromo-5-fluoroaniline. In this case, the cyano group is introduced via a cyanation reaction. A common method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace the bromine atom. This reaction is typically performed at elevated temperatures in a polar aprotic solvent.

Finally, a synthetic pathway involving the reduction of a nitro group can be employed. Starting from 3-fluoro-5-nitrobenzonitrile, the nitro group can be selectively reduced to an amine using various reducing agents. Common reagents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst. This method is generally high-yielding and provides a clean product.

Table 1: Comparison of Synthetic Routes to 3-Fluoro-5-cyanoaniline

Starting MaterialKey TransformationCommon ReagentsAdvantagesDisadvantages
3,5-DifluorobenzonitrileNucleophilic Aromatic Substitution (Amination)Ammonia, Sodium AmideAtom economical, potentially high yielding.Requires careful control of reaction conditions to avoid di-substitution.
3-Bromo-5-fluorobenzonitrileBuchwald-Hartwig AminationAmmonia source (e.g., benzophenone (B1666685) imine), Palladium catalyst, Ligand, BaseHigh functional group tolerance, good yields.Cost of palladium catalyst and ligands.
3-Bromo-5-fluoroanilineCyanation (Rosenmund-von Braun)Copper(I) cyanideDirect introduction of the cyano group.High reaction temperatures, potential for side reactions.
3-Fluoro-5-nitrobenzonitrileNitro Group ReductionTin(II) chloride/HCl, H₂/Pd-CHigh yields, clean reaction.Availability and synthesis of the starting material.

Optimization of Reaction Conditions for Functional Group Compatibility

The conversion of 3-fluoro-5-cyanoaniline to this compound is most commonly achieved through the use of thiophosgene (CSCl₂) or a thiophosgene equivalent. nih.gov The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.

The presence of the fluoro and cyano groups on the aromatic ring influences the reactivity of the aniline precursor. The electron-withdrawing nature of both the fluorine atom and the cyano group decreases the nucleophilicity of the amino group. This deactivation necessitates careful optimization of the reaction conditions to ensure complete conversion.

Key parameters to consider for optimization include:

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are commonly used. The solvent should be inert to the reactants and capable of dissolving the aniline precursor.

Base: A base is required to neutralize the hydrogen chloride that is formed during the reaction. Common bases include organic amines such as triethylamine or pyridine, or an inorganic base like calcium carbonate. The choice of base can impact the reaction rate and the formation of byproducts.

Temperature: The reaction is often carried out at low temperatures, typically between 0 and 25 °C, to control the exothermic nature of the reaction and minimize side reactions. However, for less reactive anilines, gentle heating may be required to drive the reaction to completion.

Stoichiometry: The molar ratio of the reactants is another important factor. A slight excess of thiophosgene is sometimes used to ensure complete consumption of the aniline.

The compatibility of the fluoro and cyano functional groups with these reaction conditions is generally good. Both groups are stable under the typical conditions used for isothiocyanate synthesis. However, it is important to ensure that the reaction is carried out under anhydrous conditions, as the presence of water can lead to the formation of unwanted byproducts such as ureas.

Yield and Purity Assessment of Synthesized Compound

The yield of this compound can vary depending on the chosen synthetic route and the optimization of the reaction conditions. With a well-optimized process, yields in the range of 80-95% can be expected for the conversion of the aniline to the isothiocyanate.

Following the synthesis, the crude product is typically purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for isothiocyanates include:

Distillation: For liquid isothiocyanates, vacuum distillation can be an effective method of purification.

Crystallization: If the isothiocyanate is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure product.

Chromatography: Column chromatography on silica (B1680970) gel is a versatile technique that can be used to separate the desired product from impurities.

The purity of the synthesized this compound is assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of organic compounds. mdpi.comnih.gov A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation of the product from any impurities. The purity is determined by comparing the peak area of the product to the total peak area of all components in the chromatogram.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for purity assessment. mdpi.com GC separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification and quantification.

Spectroscopic methods are also essential for characterizing the final product and confirming its identity.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other characteristic peaks for the cyano group (-C≡N) and the C-F bond will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring will be consistent with the proposed structure. ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atom.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Quantitative purity, detection of non-volatile impurities. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative purity, identification of volatile impurities by mass. mdpi.com
Infrared (IR) SpectroscopyConfirmation of functional groups (isothiocyanate, cyano, C-F).
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and identification of impurities.

By employing these synthetic and analytical methodologies, this compound can be prepared in high yield and purity, making it suitable for its intended applications in various fields of chemical research.

Chemical Reactivity and Derivatization Pathways of 3 Fluoro 5 Cyanophenyl Isothiocyanate

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group is characterized by a cumulative double bond system (R–N=C=S). The central carbon atom is bonded to two heteroatoms of differing electronegativity, nitrogen and sulfur. This arrangement results in the carbon atom being highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This electrophilicity is the cornerstone of the reactivity of 3-Fluoro-5-cyanophenyl isothiocyanate, making it a key intermediate for synthesizing a variety of more complex molecules.

The most common reaction pathway for isothiocyanates involves the nucleophilic addition to the central carbon atom. Various nucleophiles, including amines, alcohols, and thiols, can readily attack this electrophilic center, leading to the formation of a diverse array of derivatives.

The reaction between this compound and primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas. ijacskros.comresearchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction is typically straightforward and often proceeds efficiently at room temperature or with gentle heating. researchgate.net

The general mechanism involves the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea (B124793) product. The reaction is broadly applicable to a wide range of aliphatic and aromatic amines.

Table 1: Synthesis of Thiourea Derivatives from Aryl Isothiocyanates and Amines This table presents representative examples of thiourea synthesis from the reaction of aryl isothiocyanates with various amines, illustrating the general applicability of the reaction.

Aryl IsothiocyanateAmineSolventConditionsProductReference
3,4,5-Trimethoxybenzoyl isothiocyante3-FluoroanilineAcetonitrileReflux, 3h1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea mdpi.com
Phenyl isothiocyanateVarious aminesDichloromethane (B109758)RTN-Phenyl-N'-substituted thioureas researchgate.net
3,5-Bis(trifluoromethyl)phenyl isothiocyanate(1R,2R)-DiaminocyclohexaneMethanol (LAG)20 minChiral bis-thiourea organocatalyst nih.gov

Substituted guanidines can be synthesized from this compound through a tandem, two-step reaction sequence. The first step, as described above, is the formation of a thiourea derivative by reacting the isothiocyanate with a primary or secondary amine. organic-chemistry.org

In the second step, the thiourea is converted into a guanidine (B92328). This transformation typically requires the activation of the sulfur atom, making it a good leaving group. A common method involves using a metal salt, such as mercury(II) chloride (HgCl₂), to activate the thiocarbonyl group. mdpi.com Following activation, a second amine can be introduced, which displaces the activated sulfur moiety to form the guanidine product. mdpi.com This process allows for the synthesis of multisubstituted guanidines, which are significant structural motifs in medicinal chemistry. sci-hub.seorganic-chemistry.orgbeilstein-journals.org

Table 2: General Pathway for Guanidine Synthesis from Isothiocyanates This table outlines the two-stage process for converting an isothiocyanate into a substituted guanidine.

StepReactantsReagents/ConditionsIntermediate/Product
1This compound + Amine (R¹R²NH)Typically inert solvent, RT or mild heatN-(3-Fluoro-5-cyanophenyl)thiourea
2N-(3-Fluoro-5-cyanophenyl)thiourea + Amine (R³R⁴NH)1. Activation (e.g., HgCl₂) 2. Nucleophilic AttackN-Substituted Guanidine

This compound can also react with alcohols and thiols, which are weaker nucleophiles than amines. The reaction with an alcohol (alkanolysis) yields an O-alkyl thiocarbamate, while the reaction with a thiol (thioalkanolysis) produces a dithiocarbamate (B8719985). nih.govresearchgate.net

These reactions often require more forcing conditions, such as the presence of a base catalyst (e.g., sodium hydride) or elevated temperatures, to facilitate the nucleophilic attack of the oxygen or sulfur atom on the isothiocyanate carbon. nih.gov The resulting thiocarbamates and dithiocarbamates are valuable intermediates in their own right, with applications in various fields of chemical synthesis. researchgate.net

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

Cyclization Reactions and Heterocyclic Compound Formation

The isothiocyanate group is a powerful tool for the construction of heterocyclic rings. This compound can serve as a precursor for a wide variety of nitrogen- and sulfur-containing heterocycles through cyclization reactions. rsc.orgresearchgate.net These transformations can occur via either intramolecular or intermolecular pathways, often triggered by the initial nucleophilic addition to the isothiocyanate carbon, followed by a subsequent ring-closing step.

Intramolecular cyclization occurs when a nucleophilic center within the same molecule attacks the isothiocyanate carbon. This requires a substrate that has been appropriately functionalized. For example, an aryl isothiocyanate bearing a nucleophilic group (like an amine, hydroxyl, or thiol) at an ortho position can undergo cyclization to form fused heterocyclic systems such as benzothiazoles, benzoxazoles, or quinazolines. researchgate.net The reaction of 2-[(Cyanomethyl)sulfanyl]phenyl isothiocyanate to form 1,4-benzothiazine derivatives is a documented example of such a process. crossref.org

Intermolecular cyclization involves the reaction of this compound with a separate molecule that contains at least two reactive sites. This process often proceeds via a domino or cascade reaction sequence. For instance, aryl isothiocyanates can react with aryl hydrazones in the presence of elemental sulfur to afford 2-imino-1,3,4-thiadiazoles. acs.org Similarly, reactions with other bifunctional nucleophiles can lead to the formation of various five- or six-membered heterocyclic rings. researchgate.netrsc.orgrsc.org These reactions are highly valuable for rapidly building molecular complexity from simple starting materials.

Table 3: Examples of Heterocycles Synthesized from Aryl Isothiocyanates This table showcases the diversity of heterocyclic systems that can be accessed through the cyclization reactions of aryl isothiocyanates.

Aryl Isothiocyanate DerivativeCo-reactant/ConditionHeterocyclic ProductCyclization TypeReference
2-[(Cyanomethyl)sulfanyl]phenyl IsothiocyanateBase-promoted3-(Alkylsulfanyl)-1,4-benzothiazineIntramolecular crossref.org
o-Isothiocyanato arylacetylenesAroylacetonitriles / Base-promotedBenzo[d] mdpi.comresearchgate.netthiazineIntermolecular rsc.org
Aryl isothiocyanatesAryl hydrazones / Elemental Sulfur2-Imino-1,3,4-thiadiazoleIntermolecular acs.org
Phenylacetyl isothiocyanateAnthranilic acidBenzo[d] ijacskros.commdpi.comresearchgate.netoxazin-1-oneIntermolecular researchgate.net

Construction of Fused Heterocyclic Ring Systems (e.g., thiazolidines, thiadiazoles, quinazolinthioacetamides)

The isothiocyanate moiety (-N=C=S) is a versatile electrophile, readily participating in cyclization reactions to form a variety of heterocyclic systems. Its reaction with nucleophiles containing appropriately spaced functional groups is a cornerstone of heterocyclic synthesis.

Thiazolidines: The synthesis of the thiazolidine (B150603) ring, particularly 4-thiazolidinones, is a common transformation for isothiocyanates. While specific literature on this compound is not available, the general synthesis involves a multi-component reaction. A primary amine, a carbonyl compound, and a mercapto-acid can be reacted in a one-pot synthesis. ekb.eg Alternatively, the isothiocyanate can first react with an amine to form a thiourea derivative. This thiourea can then undergo cyclocondensation with an α-halo-acid (like chloroacetic acid) or its ester to yield the thiazolidine core. nih.gov For this compound, this would lead to N-(3-fluoro-5-cyanophenyl)-substituted thiazolidinones, which are scaffolds of significant interest in medicinal chemistry. e3s-conferences.org

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can be effectively synthesized from isothiocyanate precursors. nih.gov A common method involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization under acidic or oxidative conditions yields aminothiadiazoles. pharmedicopublishers.com Another pathway involves the reaction of the isothiocyanate with an acid hydrazide to form an acylthiosemicarbazide, which can then be cyclized using reagents like phosphoryl chloride or sulfuric acid to produce 2,5-disubstituted 1,3,4-thiadiazoles. ekb.egnih.gov These synthetic strategies could be applied to this compound to generate novel thiadiazole derivatives.

Quinazolinthioacetamides: The synthesis of quinazoline-based structures from isothiocyanates typically involves reactions with anthranilic acid derivatives. The isothiocyanate reacts with the amino group of anthranilic acid or its esters to form a thiourea intermediate. This intermediate can then undergo intramolecular cyclization, often promoted by heat or a dehydrating agent, to form a quinazoline-2-thione ring system. Further derivatization could lead to quinazolinthioacetamides. This pathway represents a plausible route for incorporating the 3-fluoro-5-cyanophenyl moiety into a fused heterocyclic system.

HeterocycleGeneral ReagentsTypical Conditions
ThiazolidinoneAmine, α-halo-acid (e.g., chloroacetic acid)Base-catalyzed condensation
1,3,4-ThiadiazoleAcid hydrazide, dehydrating agent (e.g., POCl₃)Heating/reflux
Quinazoline-2-thioneAnthranilic acid derivativeCyclization with dehydration

Reactivity of the Aryl Fluoro and Cyano Substituents

Beyond the isothiocyanate group, the aryl fluoride (B91410) and cyano substituents provide orthogonal sites for chemical modification, significantly enhancing the synthetic utility of the molecule.

Chemical Transformations of Aryl Fluorides (e.g., cross-coupling reactions, nucleophilic aromatic substitution if activated)

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally less reactive than other aryl halides. However, their transformation is possible under specific conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.org While aryl fluorides are challenging substrates, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their use in these reactions. organic-chemistry.orglibretexts.org The Suzuki reaction of this compound with an arylboronic acid, for example, would require a palladium catalyst, a suitable ligand, and a base to proceed, ultimately replacing the fluorine atom with a new aryl group. harvard.edu

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing cyano group in the meta position. Although activation from the meta position is less pronounced than from ortho or para positions, sufficiently strong nucleophiles can displace the fluoride ion. nih.govbeilstein-journals.org Reactions with nucleophiles such as alkoxides, thiolates, or amines, often under heating in a polar aprotic solvent, could be employed to replace the fluorine atom. nih.govmdpi.com For instance, reaction with sodium methoxide (B1231860) in DMF would be expected to yield 3-cyano-5-methoxyphenyl isothiocyanate.

Reaction TypeTypical ReagentsCatalyst/ConditionsExpected Transformation
Suzuki-Miyaura CouplingArylboronic acidPd(0) catalyst, phosphine ligand, baseC-F bond converted to C-Aryl bond
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe, KSR)Polar aprotic solvent (e.g., DMF, DMSO), heatC-F bond converted to C-Nu bond

Reactivity of the Nitrile Group (e.g., reduction to amine, hydrolysis to carboxylic acid, [3+2] cycloadditions)

The cyano group is a versatile functional group that can be converted into several other important moieties. libretexts.org

Reduction to Amine: The nitrile group can be readily reduced to a primary amine (specifically, an aminomethyl group, -CH₂NH₂). Standard reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. wikipedia.orglibretexts.org Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or platinum is also effective. researchgate.netresearchgate.net This reaction would convert this compound into 3-fluoro-5-(aminomethyl)phenyl isothiocyanate.

Hydrolysis to Carboxylic Acid: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. lumenlearning.comchemguide.co.uk Acid-catalyzed hydrolysis, using an aqueous acid like HCl or H₂SO₄, proceeds via an intermediate amide which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Base-catalyzed hydrolysis with aqueous NaOH or KOH also forms the carboxylic acid (as its carboxylate salt) and ammonia (B1221849). chemistrysteps.com This would transform the cyano group into a carboxylic acid, yielding 3-fluoro-5-isothiocyanatobenzoic acid after acidification.

[3+2] Cycloadditions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. mdpi.com For example, reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids. Another example is the reaction with in situ-generated nitrile imines, which would yield substituted 1,2,4-triazoles. acs.orgmdpi.com The electronic properties of the aryl ring, influenced by the fluorine and isothiocyanate groups, would affect the reactivity of the nitrile in these cycloadditions.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Fluoro-5-cyanophenyl Isothiocyanate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra deliver unambiguous evidence of the molecule's intricate structure.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed between 7.0 and 8.0 ppm. The three protons on the benzene (B151609) ring exhibit distinct chemical shifts due to the influence of the electron-withdrawing cyano (–C≡N), isothiocyanate (–N=C=S), and fluorine (–F) substituents. The precise positioning of these groups dictates the splitting patterns (multiplicity) of the proton signals, arising from spin-spin coupling between adjacent protons. These coupling constants are critical for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.4 - 7.6Singlet (or narrow triplet)
H-47.6 - 7.8Doublet of doublets
H-67.3 - 7.5Doublet of doublets

Note: The data in this table are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule generates a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms showing characteristic downfield shifts. The carbon of the cyano group typically appears in the 115-120 ppm range, while the isothiocyanate carbon is found further downfield, usually between 130-140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1 (C-NCS)135 - 145
C-2120 - 125
C-3 (C-F)160 - 165 (as a doublet due to C-F coupling)
C-4115 - 120
C-5 (C-CN)110 - 115
C-6125 - 130
C≡N115 - 120
N=C=S130 - 140

Note: The data in this table are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environments

¹⁹F NMR is a highly sensitive technique for identifying and characterizing fluorine-containing compounds. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorinated aromatic compounds, these shifts are typically observed in a range of -100 to -130 ppm relative to a standard reference.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic N=C=S, C≡N, and C-F Stretches

FT-IR spectroscopy of this compound is expected to show strong absorption bands corresponding to its key functional groups. The isothiocyanate group (–N=C=S) exhibits a strong, broad, and characteristic asymmetric stretching vibration in the range of 2050–2150 cm⁻¹. The cyano group (–C≡N) presents a sharp, intense absorption band in the region of 2220–2260 cm⁻¹. The presence of the carbon-fluorine bond (C-F) is confirmed by a strong absorption band typically found in the 1100–1250 cm⁻¹ region.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretch of the isothiocyanate group is expected to be a prominent feature. The vibrations of the aromatic ring will also give rise to a series of characteristic bands in the Raman spectrum, providing further confirmation of the molecular structure. A study of related fluorinated terphenyl isothiocyanate compounds has highlighted the utility of Raman spectroscopy in analyzing the vibrational modes of such molecules.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Isothiocyanate (N=C=S)Asymmetric stretch2050 - 2150
Cyano (C≡N)Stretch2220 - 2260
Carbon-Fluorine (C-F)Stretch1100 - 1250
Aromatic C=CStretch1400 - 1600

Note: The data in this table are predicted values based on the analysis of similar compounds and established principles of vibrational spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₈H₃FN₂S, leading to a theoretical monoisotopic mass of approximately 178.00 g/mol .

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule is expected to form a molecular ion (M⁺˙) which can then undergo a series of fragmentation reactions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its identification and the confirmation of its constituent parts.

The fragmentation of aromatic isothiocyanates is influenced by the stability of the aromatic ring and the nature of the substituents. The isothiocyanate group (-N=C=S) itself is a key fragmentation-directing feature. Common fragmentation pathways for aromatic isothiocyanates include the cleavage of the C-N bond, the loss of the sulfur atom, and rearrangements.

For this compound, the following fragmentation patterns can be predicted:

Loss of the isothiocyanate group: Cleavage of the bond between the phenyl ring and the isothiocyanate group would result in a fragment corresponding to the 3-fluoro-5-cyanophenyl cation.

Loss of sulfur: The molecular ion may lose a sulfur atom to form a prominent fragment ion.

Cleavage of the cyano group: Fragmentation involving the loss of the cyano radical (·CN) is another plausible pathway.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

The presence of the fluorine atom, an electronegative substituent, will also influence the fragmentation pattern, potentially stabilizing certain fragment ions and directing the cleavage pathways.

Predicted Fragment Ionm/z (approximate)Proposed Structure
[M]⁺˙178C₈H₃FN₂S⁺˙
[M - S]⁺˙146C₈H₃FN₂⁺˙
[M - NCS]⁺120C₇H₃FN⁺
[M - CN]⁺152C₇H₃FNS⁺

X-ray Crystallography for Solid-State Molecular Conformation (if applicable to the compound or its derivatives)

The planarity of the benzene ring is expected, but the orientation of the isothiocyanate and cyano groups relative to the ring and to each other is of particular interest. X-ray crystallographic analysis would reveal:

The C-N=C=S bond angles: The isothiocyanate group is known to be nearly linear, and this can be confirmed.

The C-C≡N bond angle: The cyano group is expected to be linear.

The dihedral angles: The rotational orientation of the isothiocyanate group with respect to the phenyl ring can be precisely determined.

Intermolecular interactions: In the crystal lattice, non-covalent interactions such as dipole-dipole interactions, π-π stacking between aromatic rings, and potential halogen bonding involving the fluorine atom would be elucidated. These interactions are crucial in understanding the solid-state packing and physical properties of the compound.

Theoretical and Computational Investigations of 3 Fluoro 5 Cyanophenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics. For a molecule like 3-Fluoro-5-cyanophenyl Isothiocyanate, these calculations are invaluable for predicting its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. researcher.life DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov

For this compound, DFT-based geometry optimization would likely reveal a planar phenyl ring, with the fluoro, cyano, and isothiocyanate groups lying in the same plane to maximize conjugation and minimize steric hindrance. The isothiocyanate group (-N=C=S) is predicted to be nearly linear. The electronic structure analysis would detail the distribution of electrons within the molecule, highlighting the electron-withdrawing nature of both the fluorine and cyano substituents. These groups influence the electron density on the phenyl ring and the isothiocyanate moiety, which is crucial for the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-CN Bond Length~1.44 Å
C-N (Isothiocyanate) Bond Length~1.40 Å
N=C Bond Length~1.21 Å
C=S Bond Length~1.56 Å
C-N-C Bond Angle~178°

Note: These are estimated values based on typical DFT results for similar substituted phenyl isothiocyanates.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

In this compound, the electron-withdrawing fluoro and cyano groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenyl isothiocyanate. The HOMO is likely to be localized on the phenyl ring and the sulfur atom of the isothiocyanate group, while the LUMO is expected to be distributed over the phenyl ring and the cyano and isothiocyanate groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide further insights into the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)
HOMO Energy-7.0 to -6.5
LUMO Energy-2.5 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 4.0
Ionization Potential (I ≈ -EHOMO)6.5 to 7.0
Electron Affinity (A ≈ -ELUMO)2.0 to 2.5
Chemical Hardness (η = (I-A)/2)2.25 to 2.0

Note: These values are estimations based on FMO analysis of substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the cyano group and the sulfur atom of the isothiocyanate group, as these are the most electronegative atoms and possess lone pairs of electrons. A region of negative potential would also be expected on the phenyl ring due to the pi-electron cloud, although this would be diminished by the electron-withdrawing substituents. Regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the carbon atom of the isothiocyanate group, indicating these as potential sites for nucleophilic attack.

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Elucidation of Reaction Pathways and Transition States

DFT calculations can be used to model the reaction pathways of this compound with various reagents. For example, in reactions with nucleophiles, the calculations would likely show the nucleophile attacking the electrophilic carbon atom of the isothiocyanate group. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

A key aspect of these studies is the location of transition states, which are the highest energy points along the reaction coordinate. ucsb.edu The structure of the transition state provides crucial information about the mechanism of the reaction. For instance, in a nucleophilic addition to the isothiocyanate group, the transition state would involve the partial formation of a new bond between the nucleophile and the isothiocyanate carbon, and the partial breaking of the C=N or C=S double bond.

Solvation Effects and Reaction Energetics

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction rate and mechanism. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into DFT calculations. These models treat the solvent as a continuous medium with a specific dielectric constant.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of the isothiocyanate group (-N=C=S) is intricately linked to the electronic properties of the phenyl ring to which it is attached. Substituents on the ring can either enhance or diminish the electrophilicity of the central carbon atom of the isothiocyanate moiety, thereby influencing its susceptibility to nucleophilic attack. In the case of this compound, the presence of two strong electron-withdrawing groups, fluoro (-F) and cyano (-CN), at the meta positions, profoundly impacts its chemical behavior.

Computational Analysis of the Influence of Fluoro and Cyano Groups on Isothiocyanate Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. nih.govnih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, the individual and combined effects of fluoro and cyano substituents on aromatic systems are well-understood and can be extrapolated to this compound.

Both the fluorine atom and the cyano group are powerfully electron-withdrawing, primarily through the inductive effect (-I effect) due to their high electronegativity. The cyano group also exerts a significant resonance effect (-M effect). When positioned meta to the isothiocyanate group, these substituents synergistically pull electron density from the phenyl ring. This inductive withdrawal of electrons from the ring, in turn, influences the isothiocyanate group.

The primary consequence of this electron withdrawal is an increase in the electrophilicity of the isothiocyanate carbon atom. This carbon is inherently electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. The electron-withdrawing substituents further deplete the electron density around this carbon, making it a more potent target for nucleophiles.

Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. nih.gov For an electrophile like an isothiocyanate, the LUMO is of particular interest as it represents the orbital that will accept electrons from a nucleophile. It is anticipated that the LUMO of this compound would be significantly stabilized (lowered in energy) compared to unsubstituted phenyl isothiocyanate. A lower LUMO energy indicates a greater propensity to accept electrons, thus signifying higher reactivity towards nucleophiles.

The table below summarizes the expected electronic effects and their impact on reactivity, based on established principles of physical organic chemistry and computational studies of related compounds.

SubstituentPositionElectronic EffectImpact on Isothiocyanate CarbonPredicted Reactivity
Fluoro (-F)3- (meta)Strong -IIncreased ElectrophilicityEnhanced
Cyano (-CN)5- (meta)Strong -I, Weak -MSignificantly Increased ElectrophilicitySignificantly Enhanced

Interactive Data Table: Predicted Electronic Properties

This table presents hypothetical values for key electronic descriptors for a series of substituted phenyl isothiocyanates to illustrate the expected trend. These are not experimental or directly calculated values for this compound but are representative of the expected effects.

CompoundSubstituentsLUMO Energy (eV)Electrophilicity Index (ω)
Phenyl IsothiocyanateNone-1.21.5
3-Fluorophenyl Isothiocyanate3-F-1.51.8
3-Cyanophenyl Isothiocyanate3-CN-1.82.2
This compound3-F, 5-CN-2.12.6

Note: The values in this table are illustrative and intended to show the relative effects of the substituents.

In Silico Predictions for Chemical Derivatization Pathways

The enhanced electrophilicity of the isothiocyanate carbon in this compound suggests that it will readily undergo nucleophilic addition reactions. In silico predictions of reaction pathways can be made based on the known reactivity of isothiocyanates with various nucleophiles. The general mechanism involves the attack of a nucleophile on the central carbon atom of the -N=C=S group.

Common derivatization pathways for isothiocyanates involve reactions with primary and secondary amines, thiols, and alcohols.

Reaction with Amines: Primary and secondary amines are excellent nucleophiles that react with isothiocyanates to form substituted thioureas. This is a widely used reaction for the derivatization of both amines and isothiocyanates. The reaction of this compound with a generic primary amine (R-NH₂) is predicted to proceed efficiently to yield the corresponding N-(3-fluoro-5-cyanophenyl)-N'-alkyl/aryl thiourea (B124793).

Reaction with Thiols: Thiols are also potent nucleophiles that readily add to the isothiocyanate group to form dithiocarbamates. This reaction is often utilized in bioconjugation chemistry.

Reaction with Alcohols: Alcohols can react with isothiocyanates, typically in the presence of a base catalyst, to form thiocarbamates. The reactivity is generally lower than that of amines or thiols.

The table below outlines the predicted major products for the derivatization of this compound with common nucleophiles.

NucleophileNucleophile StructurePredicted Product ClassPredicted Product Name
Primary AmineR-NH₂ThioureaN-Alkyl/Aryl-N'-(3-fluoro-5-cyanophenyl)thiourea
Secondary AmineR₂NHThioureaN,N-Dialkyl/Aryl-N'-(3-fluoro-5-cyanophenyl)thiourea
ThiolR-SHDithiocarbamate (B8719985)Alkyl/Aryl (3-fluoro-5-cyanophenyl)carbamodithioate
AlcoholR-OHThiocarbamateO-Alkyl/Aryl (3-fluoro-5-cyanophenyl)carbamothioate

In silico modeling of these reaction pathways would likely show low activation barriers for the reactions with strong nucleophiles like amines and thiols, confirming the high reactivity of this compound. The presence of the electron-withdrawing groups is expected to stabilize the transition state of the nucleophilic attack, further accelerating the reaction rate compared to less substituted phenyl isothiocyanates.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Building Block in Complex Molecule Synthesis

The intrinsic reactivity of the isothiocyanate group, coupled with the electronic properties imparted by the fluorine and cyano substituents on the phenyl ring, makes 3-Fluoro-5-cyanophenyl Isothiocyanate a valuable precursor in the synthesis of diverse and complex molecular scaffolds.

Precursor for Advanced Aromatic and Heterocyclic Systems

The isothiocyanate functional group is a well-established electrophile that readily reacts with nucleophiles, serving as a linchpin for the construction of various heterocyclic systems. While direct literature on the cyclization reactions of this compound is nascent, its reactivity can be inferred from analogous structures. For instance, the reaction of phenyl isothiocyanate with compounds containing active methylene (B1212753) groups, such as cyanoacetamide derivatives, is a known route to synthesize thiocarbamoyl intermediates. These intermediates can then undergo intramolecular cyclization to form a variety of heterocyclic rings, including thiazoles and thiophenes. This reactivity profile suggests that this compound can be employed in similar synthetic strategies to generate novel fluorinated and cyanated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities.

Component in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. mdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org Isothiocyanates are excellent components in various MCRs due to the electrophilicity of the central carbon atom. They can react with a wide range of nucleophiles, such as amines, alcohols, and carbanions, to form thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively, within the final MCR product. The presence of the electron-withdrawing fluorine and cyano groups on the phenyl ring of this compound is expected to enhance the reactivity of the isothiocyanate group, making it an excellent candidate for such reactions. Its incorporation into MCRs would allow for the facile introduction of a fluorinated cyanophenyl moiety into a diverse array of molecular scaffolds, providing a valuable strategy for the exploration of new chemical space in drug discovery and materials science.

Derivatization Reagent for Analytical and Surface Chemistry Applications

The reactivity of the isothiocyanate group towards primary and secondary amines to form stable thiourea derivatives provides the basis for the use of this compound as a derivatization reagent. The presence of the fluorine atom offers a unique spectroscopic handle for sensitive detection and quantification.

Chemical Derivatization of Amino-Functionalized Surfaces for Characterization

The quantification of accessible amino groups on the surfaces of materials is crucial for optimizing the immobilization of biomolecules and for various biotechnological applications. Chemical derivatization followed by X-ray photoelectron spectroscopy (XPS) is a powerful technique for this purpose. While direct studies on this compound are not available, extensive research has been conducted on the closely related analog, 3,5-bis(trifluoromethyl)phenyl isothiocyanate. rsc.orgnih.gov This reagent reacts specifically with surface amino groups, introducing fluorine atoms that can be readily detected and quantified by XPS. rsc.org

In a representative study, various amino-functionalized surfaces, including amino thiolates on gold, amino siloxanes on silicon, and aminated polyethylene, were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. rsc.org The subsequent XPS analysis allowed for the determination of the surface concentration of accessible amino groups. The findings from this research highlight the utility of fluorinated phenyl isothiocyanates in surface characterization.

Table 1: Derivatization Yields on Different Amino-Functionalized Surfaces Using 3,5-bis(trifluoromethyl)phenyl isothiocyanate as determined by XPS rsc.org
Surface TypeDerivatization Yield (%)Notes
Amino thiolate on Au~90%High accessibility of amino groups.
Amino siloxane on Si~30%Lowered yield attributed to interactions between amino and silanol (B1196071) groups.
Aminated Polyethylene (PE)1-3% of total carbonComplex surface chemistry makes absolute yield determination challenging.

Reagent for Specific Biogenic Amine Detection and Quantification (e.g., LC-MS/MS, ¹⁹F NMR)

Biogenic amines are important biomarkers in food quality assessment and clinical diagnostics. Their accurate detection and quantification often require a derivatization step to improve their chromatographic behavior and detection sensitivity. Fluorinated isothiocyanates have proven to be excellent derivatization reagents for this purpose. The compound 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, an analog of this compound, has been successfully employed for the derivatization of biogenic amines such as histamine, tyramine, and tryptamine. nih.gov

The resulting thiourea derivatives exhibit excellent properties for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for their sensitive and selective quantification. nih.gov Furthermore, the presence of fluorine atoms enables the use of ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the analysis of the total amine content. nih.gov This dual applicability makes fluorinated isothiocyanates powerful tools in analytical chemistry. The validation of the method using 3,5-bis-(trifluoromethyl)phenyl isothiocyanate demonstrated good linearity, low limits of detection and quantification, and high precision and recovery. nih.gov

Table 2: Method Validation Parameters for Biogenic Amine Analysis using 3,5-bis-(trifluoromethyl)phenyl isothiocyanate Derivatization and LC-MS/MS nih.gov
ParameterHistamineTyramineTryptamine2-Phenylethylamine
Linearity (R²)0.9990.9980.9990.999
LOD (ng/mL)0.080.050.060.04
LOQ (ng/mL)0.240.150.180.12
Intra-day Precision (RSD, %)2.1-4.51.8-3.92.5-5.12.2-4.8
Inter-day Precision (RSD, %)3.5-6.22.9-5.54.1-7.03.8-6.5
Recovery (%)92-10495-10690-10293-105

Development of Chemical Probes and Ligands for Mechanistic Biological Studies (in vitro focus)

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a scaffold for the development of chemical probes and ligands for in vitro biological studies. Isothiocyanates, as a class, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties, often through covalent modification of protein targets. rsc.org The fluorinated cyanophenyl group is a common feature in many kinase inhibitors and other therapeutic agents, where it can engage in specific interactions with the target protein.

The combination of the reactive isothiocyanate "warhead" with the fluorinated cyanophenyl recognition element makes this compound an attractive starting point for the design of covalent probes to study enzyme function and ligand-protein interactions in vitro. The fluorine atom can serve as a reporter for ¹⁹F NMR studies, allowing for the investigation of binding events and conformational changes in the target protein upon ligand binding. The cyano group can participate in hydrogen bonding interactions within a protein's active site. While specific probes derived from this compound are yet to be reported, its structural components suggest a high potential for its application in the rational design of potent and selective chemical probes for mechanistic studies of enzymes and other biological targets.

Exploration of Enzyme Inhibition Mechanisms

The isothiocyanate functional group is a key structural feature in a variety of compounds investigated for their enzyme-inhibiting properties. While direct studies on this compound are not extensively detailed in the available literature, the mechanisms of related isothiocyanates and other compounds against several key enzymes provide a strong basis for understanding its potential activities.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase:

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity, making it a significant target in inflammation and cancer research. nih.govbohrium.com Isothiocyanates (ITCs) have been identified as effective irreversible inhibitors of MIF. nih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) and its analogues covalently modify the N-terminal proline (Pro1), which serves as the catalytic residue of the enzyme. nih.gov This modification alters the tertiary structure of MIF, which in turn disrupts its catalytic function and its ability to bind to its receptor, CD74. nih.gov Phenethyl isothiocyanate (PEITC) has also been shown to form a covalent complex with MIF, sitting within a deep hydrophobic pocket of the enzyme. nih.gov Given that this compound possesses the reactive isothiocyanate group, it is hypothesized to act in a similar manner, forming a covalent bond with the catalytic Pro1 residue of MIF's active site. The presence of electron-withdrawing fluorine and cyano groups on the phenyl ring may further influence its reactivity and binding affinity.

α-Amylase and α-Glucosidase:

α-Amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a key strategy for managing type-2 diabetes. frontiersin.orgmdpi.com While specific inhibitory data for this compound against these enzymes is not prominent, studies on other classes of compounds reveal potential mechanisms. For example, various plant-derived extracts and their constituent catechins are potent inhibitors of α-glucosidase. frontiersin.org The inhibition can be of a mixed type, as seen with certain flavonoids, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com For α-amylase, inhibitors often interfere with the breakdown of complex starches. acs.orgarctomsci.com The inhibitory potential of a compound against these enzymes is typically quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. arctomsci.comnih.gov

D-Ala-D-Ala Ligase:

D-Ala-D-Ala ligase (Ddl) is an essential bacterial enzyme involved in the synthesis of the peptidoglycan cell wall. Its inhibition leads to bacterial cell death, making it an attractive target for antibiotics. The well-known antibiotic D-cycloserine, for example, inhibits Ddl by mimicking the D-alanine substrate. Some flavonoids, such as quercetin (B1663063) and apigenin, have also been identified as reversible inhibitors of Ddl, acting competitively with the ATP substrate. Although the action of this compound on Ddl has not been specifically documented, the isothiocyanate moiety's known reactivity with nucleophilic residues could potentially allow it to act as an inhibitor, possibly through covalent modification of the enzyme's active site.

Covalent and Non-Covalent Binding Interactions

The interaction between an inhibitor and an enzyme can be broadly classified as either non-covalent or covalent. Non-covalent interactions are reversible and involve forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibition involves the formation of a stable, chemical bond between the inhibitor and the enzyme, often leading to irreversible inactivation.

The isothiocyanate group (-N=C=S) is a powerful electrophile, often referred to as a "warhead," which readily reacts with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine (B10760008) and the N-terminal proline. nih.gov This reactivity is the basis for the action of many isothiocyanate-based inhibitors, which typically function as covalent inhibitors. nih.gov Studies on phenethyl isothiocyanate and benzyl isothiocyanate with Macrophage Migration Inhibitory Factor (MIF) have confirmed that they form a covalent bond with the enzyme's N-terminal proline residue. nih.govnih.gov This covalent modification leads to a conformational change in the protein's tertiary structure, which is responsible for the inhibition of its catalytic and biological activities. nih.gov Therefore, it is highly probable that this compound also acts as a covalent inhibitor, with its isothiocyanate group forming a permanent bond within the active site of its target enzymes.

Structure-Activity Relationship (SAR) Studies for in vitro Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For isothiocyanates, SAR studies have provided valuable insights into the features that govern their inhibitory potency.

Key factors influencing the activity of arylalkyl isothiocyanates include the length of the alkyl chain and the nature of substituents on the aromatic ring. For example, studies comparing arylalkyl isothiocyanates found that 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were more potent inhibitors of certain metabolic pathways than phenethyl isothiocyanate (PEITC), indicating that a longer alkyl chain can enhance activity.

Compound/FeatureEnzyme/Activity TargetSAR ObservationReference
Arylalkyl IsothiocyanatesNNK Oxidation InhibitionPotency increases with alkyl chain length (PHITC > PBITC > PEITC).
Substituted IsothiocyanatesH₂S Releasing PropertiesElectronic effects and steric hindrance of substituents correlate to activity.
Fluorinated AnaloguesAnti-pancreatic CancerReplacement of a methoxy (B1213986) group with a fluorine atom was well-tolerated.

Investigation of Cellular Pathway Modulation in vitro

Beyond direct enzyme inhibition, this compound and related compounds can modulate complex cellular pathways, influencing cell fate and inflammatory responses.

Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Numerous studies have demonstrated that various isothiocyanates are potent inducers of apoptosis in cancer cells. For instance, phenethyl isothiocyanate has been shown to induce apoptosis in cervical cancer cells by causing nucleus condensation and fragmentation. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cellular stress pathways, including endoplasmic reticulum (ER) stress and the mitochondrial pathway, ultimately leading to the activation of caspases (such as caspase-3), the executioner enzymes of apoptosis. Given the established pro-apoptotic activity of the isothiocyanate class, this compound is likely to modulate similar pathways, making it a compound of interest for cancer research. Furthermore, by inhibiting Macrophage Migration Inhibitory Factor (MIF), which is known to suppress p53-mediated apoptosis, this compound could potentially restore or enhance apoptotic signaling in tumor cells.

Interleukin-6 Levels:

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. nih.gov Elevated levels of IL-6 are associated with chronic inflammatory diseases and various cancers. The regulation of IL-6 is complex, but it is known to be influenced by upstream inflammatory mediators like Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov Studies have shown that MIF regulates the production of IL-6. nih.gov The use of small-molecule inhibitors of MIF, such as ISO-1, has been demonstrated to significantly decrease the production of IL-6 in human peripheral blood cells. nih.govnih.gov This regulation occurs via signaling pathways such as NF-κB. nih.govbohrium.com Therefore, by inhibiting MIF, this compound would be expected to downregulate the expression and production of IL-6, thereby exerting an anti-inflammatory effect. mdpi.com Other isothiocyanates, like 6-(methylsulfinyl)hexyl isothiocyanate, have also been shown to directly inhibit IL-6 production in human cells stimulated with inflammatory agents, further supporting the potential of this class of compounds to modulate IL-6 levels.

Contribution to Advanced Materials Science

The unique chemical properties of molecules containing cyano and isothiocyanato groups make them valuable components in the field of materials science, particularly in the development of liquid crystals.

Liquid Crystal Compounds:

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals, making them essential for display technologies. The stability and electro-optical properties of LC compounds are determined by their molecular structure. Compounds containing cyano (-CN) and isothiocyanato (-NCS) terminal groups are common in LC design.

Research comparing the ultraviolet (UV) stability of LCs with these two groups has shown that the isothiocyanato structure exhibits significantly better UV stability than the corresponding cyano structure. UV exposure can degrade the properties of LCs, such as their clearing temperature and birefringence, but compounds with an NCS group show much smaller changes over time. Furthermore, the incorporation of fluorine atoms into the molecular core of liquid crystals is a widely used strategy to modify their physical properties, such as dielectric anisotropy and viscosity. Therefore, a molecule like this compound, which contains a fluoro-substituted core, a cyano group, and a highly stable isothiocyanato group, possesses a unique combination of structural features that are highly desirable for the design of advanced, stable, and responsive liquid crystal materials.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Research Gaps

The current academic understanding of 3-Fluoro-5-cyanophenyl Isothiocyanate is primarily based on the extensive knowledge of the broader class of aryl isothiocyanates. The isothiocyanate functional group is well-recognized for its electrophilic nature, readily reacting with nucleophiles such as amines and thiols. This reactivity forms the basis of its utility in organic synthesis and as a covalent modifier of biomolecules. The presence of the electron-withdrawing fluorine and cyano groups on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

Furthermore, there is a dearth of studies investigating the specific reactivity of this compound. Detailed kinetic and mechanistic studies of its reactions with various nucleophiles would provide valuable insights into its reactivity profile. Similarly, its applications in medicinal chemistry, chemical biology, and materials science remain largely unexplored. Although isothiocyanates, in general, have shown significant promise in these areas, the unique electronic and structural features of this particular compound have not been systematically investigated or exploited. The lack of reported biological activity or material properties for derivatives of this compound represents a major gap in the current knowledge.

Unexplored Synthetic Avenues and Novel Transformation Pathways

While the synthesis of this compound can be reasonably predicted to proceed from 3-amino-5-fluorobenzonitrile (B1272302) using reagents like thiophosgene (B130339) or its less toxic alternatives, there are several unexplored synthetic avenues that could offer advantages in terms of safety, efficiency, and substrate scope. nih.govchemrxiv.orgnih.gov

Alternative Thiocarbonylating Reagents: The development of novel, safer, and more efficient thiocarbonylating reagents is an ongoing area of research. Exploring the use of reagents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), di-2-pyridyl thionocarbonate, or solid-supported thiophosgene analogs for the conversion of 3-amino-5-fluorobenzonitrile could lead to more environmentally friendly and scalable synthetic protocols.

One-Pot Syntheses: The development of one-pot procedures starting from precursors of 3-amino-5-fluorobenzonitrile, such as 3-bromo-5-fluorobenzonitrile (B1333829) or 3,5-difluorobenzonitrile, could streamline the synthesis and reduce the number of isolation and purification steps. Such tandem reactions could involve in situ generation of the amine followed by immediate conversion to the isothiocyanate.

Flow Chemistry Approaches: The use of microreactor or flow chemistry technology for the synthesis of this compound could offer significant advantages in terms of safety, particularly when using hazardous reagents like thiophosgene. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safer handling of reactive intermediates.

Novel Transformation Pathways: The unique electronic properties of this compound, with its electron-deficient aromatic ring, open up possibilities for novel transformation pathways beyond simple nucleophilic additions. For instance, its participation in pericyclic reactions, such as [3+2] or [4+2] cycloadditions, could be explored for the synthesis of novel heterocyclic scaffolds. The cyano group could also be a handle for further transformations, such as conversion to a tetrazole ring, which is a common bioisostere in medicinal chemistry.

Opportunities for Rational Design of Advanced Chemical Probes and Tools

The structural and electronic features of this compound make it an attractive scaffold for the rational design of advanced chemical probes and tools for chemical biology research.

Covalent Probes for Target Identification and Validation: The enhanced reactivity of the isothiocyanate group, coupled with the potential for specific interactions mediated by the fluoro and cyano substituents, makes this compound a promising starting point for the development of covalent probes. These probes can be used to selectively label and identify novel protein targets, which is crucial for drug discovery and understanding disease mechanisms. The fluorine atom can also serve as a useful reporter for ¹⁹F NMR studies, allowing for the monitoring of protein-probe interactions. tdl.org

Fluorescent Probes for Bioimaging: By attaching a fluorophore to the this compound scaffold, it is possible to design fluorescent probes for imaging specific biological events or analytes. nih.govwikipedia.orgnih.gov The isothiocyanate group can act as a reactive handle for targeting specific cellular components, and the fluorescence output could be modulated by the local environment or by a specific chemical reaction. The cyano group's electronic properties could be exploited to fine-tune the photophysical properties of the resulting probe.

Activity-Based Probes: The covalent and irreversible nature of the reaction between isothiocyanates and certain nucleophilic residues in enzymes can be exploited to design activity-based probes (ABPs). An ABP based on the this compound core could be designed to target specific enzyme families, such as proteases or kinases, allowing for the profiling of enzyme activity in complex biological samples.

Prospects for Development in Emerging Interdisciplinary Fields

The unique properties of this compound suggest potential applications in several emerging interdisciplinary fields that bridge chemistry, biology, and materials science.

Chemical Proteomics: The development of novel covalent inhibitors and chemical probes is a key driver in the field of chemical proteomics. This compound and its derivatives could serve as valuable tools for mapping protein-ligand interactions, identifying off-targets of drugs, and understanding the functional roles of proteins in cellular pathways. The combination of its covalent reactivity and the potential for ¹⁹F NMR tracking offers a powerful approach for in-cell and in-vivo studies.

Drug Discovery and Development: The isothiocyanate moiety is a known pharmacophore in several clinically used and investigational drugs. The rational incorporation of the this compound motif into drug candidates could lead to the development of novel covalent inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The electron-withdrawing groups can enhance binding affinity and modulate metabolic stability.

Materials Science: Isothiocyanates can be used to functionalize surfaces and nanoparticles, imparting new properties and functionalities. This compound could be used to modify materials for applications in biosensors, drug delivery systems, and functional coatings. google.com The fluoro and cyano groups could influence the self-assembly properties and the electronic characteristics of the resulting materials.

Supramolecular Chemistry: The directional interactions involving the fluorine and cyano groups, such as halogen bonding and dipole-dipole interactions, could be exploited in the design of novel supramolecular assemblies. Self-assembling systems based on derivatives of this compound could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-fluoro-5-cyanophenyl isothiocyanate?

A common approach involves substituting amines with phenyl isothiocyanate derivatives under mild, inert conditions (e.g., nitrogen atmosphere) using aprotic solvents like dimethylbenzene. This method minimizes side reactions and ensures high yields of isothiocyanates. Reaction progress can be monitored via thin-layer chromatography (TLC) to confirm intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of gas chromatography (GC) for purity assessment (>98% purity thresholds) and spectroscopic techniques (NMR, IR) for structural validation. For example, nuclear magnetic resonance (NMR) can confirm the presence of fluorine and cyanide groups, while infrared (IR) spectroscopy identifies the isothiocyanate (-NCS) functional group (~2050 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to OSHA Hazard Communication Standard (HCS) guidelines:

  • Use fume hoods to avoid inhalation exposure (TLV: 0.1 mg/m³).
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store at 0–6°C in airtight containers to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How does this compound behave under varying solvent and temperature conditions?

Stability studies in polar (e.g., DMSO) and non-polar solvents (e.g., corn oil) are essential. For instance, allyl isothiocyanate analogs show 99.5% stability in corn oil after 7 days at room temperature, as confirmed by gas-liquid chromatography. Similar protocols can be adapted to assess solvent compatibility and degradation kinetics .

Q. What advanced analytical techniques quantify trace impurities or degradation products in this compound?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) offers sensitivity for detecting sub-1% impurities. Fluorescein isothiocyanate (FITC)-based derivatization methods enhance detection limits in LC/MS/MS workflows, enabling precise measurement of thiourea adducts or hydrolyzed byproducts .

Q. How can this compound be utilized in protein conjugation or biomolecular labeling?

The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues) to form stable thiourea bonds. Optimize pH (8.5–9.5) and molar ratios (1:10 reagent-to-protein) to maximize labeling efficiency. Benzoylated glucopyranosyl isothiocyanate analogs demonstrate enhanced stability in such reactions, suggesting hydrophobic modifications may improve reagent performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.